1-(2-(Ethylsulfonyl)ethyl)-5-methyl-1h-pyrazol-4-amine

Description

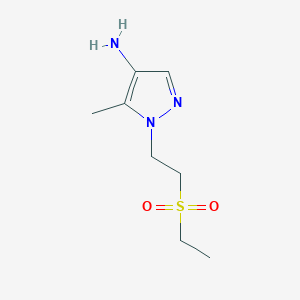

1-(2-(Ethylsulfonyl)ethyl)-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a sulfonyl-ethyl substituent at the 1-position and a methyl group at the 5-position of the pyrazole ring.

Properties

Molecular Formula |

C8H15N3O2S |

|---|---|

Molecular Weight |

217.29 g/mol |

IUPAC Name |

1-(2-ethylsulfonylethyl)-5-methylpyrazol-4-amine |

InChI |

InChI=1S/C8H15N3O2S/c1-3-14(12,13)5-4-11-7(2)8(9)6-10-11/h6H,3-5,9H2,1-2H3 |

InChI Key |

NDYBXLVRDVCONO-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CCN1C(=C(C=N1)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Ethylsulfonyl)ethyl)-5-methyl-1h-pyrazol-4-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via a nucleophilic substitution reaction using ethylsulfonyl chloride and a suitable base.

Methylation: The methyl group can be introduced through alkylation using methyl iodide or a similar reagent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Ethylsulfonyl)ethyl)-5-methyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(2-(Ethylsulfonyl)ethyl)-5-methyl-1h-pyrazol-4-amine has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may serve as a probe or ligand in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Ethylsulfonyl)ethyl)-5-methyl-1h-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfonyl group may enhance the compound’s binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(2-(ethylsulfonyl)ethyl)-5-methyl-1H-pyrazol-4-amine with compounds sharing structural motifs, such as pyrazole/imidazole cores, sulfonyl groups, or amine functionalities.

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

Core Heterocycle Comparison: The pyrazole core in the target compound distinguishes it from Tinidazole (imidazole) and O,O-dimethyl S-(2-(ethylsulfonyl)ethyl) phosphorothioate (non-heterocyclic) . 1-{1-[4-(Methylsulfonyl)phenyl]ethyl}-1H-pyrazol-5-amine shares the pyrazole core but positions the sulfonyl group on a phenyl ring rather than an ethyl chain . This difference may influence lipophilicity and target selectivity.

Sulfonyl Group Impact :

- Sulfonyl groups enhance solubility and metabolic stability. In Tinidazole , the ethylsulfonyl-ethyl chain improves systemic absorption for antiprotozoal activity , whereas in the pesticide O,O-dimethyl S-(2-(ethylsulfonyl)ethyl) phosphorothioate , it likely contributes to hydrolytic stability .

Amine vs. Nitro Substituents :

- The C4 amine in the target compound contrasts with the C5 nitro group in Tinidazole . Nitro groups are often prodrug moieties (activated under anaerobic conditions), while amines may participate in hydrogen bonding or act as pharmacophores .

Pyrazolo-pyrimidine derivatives (e.g., patent EP 1 808 168 B1) demonstrate kinase inhibition, hinting at possible anticancer or anti-inflammatory uses for sulfonyl-containing pyrazoles .

Physicochemical Properties (Inferred)

- Solubility: The ethylsulfonyl group likely increases water solubility compared to non-sulfonated analogs.

- Hydrogen Bonding : The amine at C4 may form hydrogen bonds (as in Etter’s graph-set analysis ), influencing crystal packing or target binding.

Biological Activity

1-(2-(Ethylsulfonyl)ethyl)-5-methyl-1H-pyrazol-4-amine, also known by its CAS number 1343228-95-4, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the ethylsulfonyl group enhances its solubility and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Pyrazole derivatives often act as enzyme inhibitors. For instance, studies have shown that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Receptor Binding : The compound may interact with specific receptors, influencing signaling pathways involved in various physiological processes. Docking studies have indicated potential binding affinities to human prostaglandin reductase (PTGR2), suggesting an inhibitory action that could be beneficial in inflammatory conditions .

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts:

Case Study 1: Cancer Cell Lines

A study assessed the antiproliferative effects of various pyrazole derivatives, including this compound. The compound demonstrated significant growth inhibition across multiple cancer cell lines, with a GI50 ranging from 0.127 to 0.560 μM. Mechanistic analysis revealed that it effectively induced cell cycle arrest at the S and G2/M phases, leading to apoptosis through caspase activation.

Case Study 2: Inflammatory Response Modulation

In another investigation, the compound was tested for its ability to modulate inflammatory responses in vitro. It was found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.